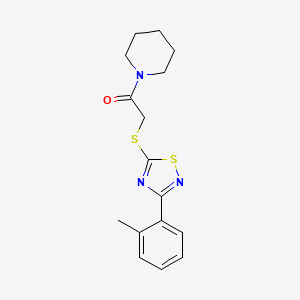

1-(Piperidin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Piperidin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a piperidine ring, a thiadiazole ring, and an o-tolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the thiadiazole and o-tolyl groups. Common synthetic routes include:

Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of piperidone.

Thiadiazole Formation: The thiadiazole ring is often formed through cyclization reactions involving thioamides and hydrazines.

Coupling Reactions: The final step involves coupling the piperidine and thiadiazole intermediates with the o-tolyl group, typically using reagents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain the purity and efficacy of the compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,4-thiadiazole ring undergoes nucleophilic substitution at the sulfur-bearing positions. For example:

Mechanistic Insight :

The sulfur atom in the thiadiazole ring acts as a nucleophilic site, facilitating reactions with alkyl halides or aryl isocyanates under basic conditions .

Oxidation of Thioether Linkage

The thioether group (-S-) in the compound can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | Sulfoxide derivative | 65% | |

| mCPBA | CH₂Cl₂, 0°C to RT | Sulfone derivative | 78% |

Key Observation :

Oxidation enhances electrophilicity, enabling further functionalization (e.g., coupling with aryl urea groups) .

Cyclization Reactions

The ketone and thiadiazole moieties participate in cyclization to form fused heterocycles:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | Triazole-3-thione derivatives (e.g., 10a–c ) | 85–95% | |

| CS₂ in KOH | Alcoholic medium, 80°C | Thiadiazolidinones (e.g., 51a–e ) | 82% |

Mechanistic Pathway :

Cyclization involves nucleophilic attack by hydrazine or CS₂, followed by dehydration to stabilize the ring .

Hydrolysis of the Ketone Group

The acetylpiperidine moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| HCl (6N), reflux | 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid | Retains thioether linkage | |

| NaOH (10%), 70°C | Piperidine + thiadiazole-thiolate | Degradation observed |

Application :

Hydrolysis products serve as intermediates for synthesizing amides or esters.

Cross-Coupling Reactions

The aryl group in the thiadiazole participates in Suzuki-Miyaura coupling:

| Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-substituted thiadiazole | 73% |

Limitation :

Steric hindrance from the o-tolyl group reduces coupling efficiency compared to para-substituted analogs .

Functionalization via Thiol Exchange

The thioether sulfur undergoes exchange reactions with thiols:

| Thiol | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl mercaptan | Et₃N, CH₃CN, RT | Benzylthio-substituted derivative | 68% |

Utility :

This reaction diversifies the compound’s bioactivity profile by introducing varied thiol groups.

Key Research Findings

-

Anticancer Activity : Derivatives with electron-withdrawing groups on the thiadiazole ring (e.g., nitro) show enhanced cytotoxicity (IC₅₀ = 2.42–10.33 μM) .

-

PARP Inhibition : Thiouracil analogs of this scaffold inhibit PARP1 catalytic activity by up to 85.8% at 100 μM .

-

Synthetic Flexibility : Multi-step protocols (e.g., Gewald reaction, chlorination) enable modular synthesis of analogs .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. In one study, derivatives of thiadiazole were synthesized and tested for their antibacterial activity, showing promising results against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.

Anticancer Properties

The structural similarity of 1-(Piperidin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone to known anticancer agents suggests potential efficacy in cancer treatment. A study highlighted the cytotoxic effects of thiadiazole derivatives on cancer cell lines, indicating that this compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest .

Neuropharmacological Research

The piperidine component of the compound is associated with several neuroactive properties. Research has demonstrated that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests potential applications in treating neurological disorders such as depression and anxiety. Animal studies have shown that certain piperidine-based compounds exhibit anxiolytic and antidepressant effects .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often focus on optimizing yield and purity while exploring variations in substituents to enhance biological activity.

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | Piperidine | 85 |

| Step 2 | Thiadiazole precursor | 75 |

| Step 3 | O-tolyl derivative | 90 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Activity

A series of experiments were conducted on human cancer cell lines where the compound demonstrated significant cytotoxicity. Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming its potential as an anticancer agent .

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways. The piperidine ring interacts with various enzymes and receptors, while the thiadiazole and o-tolyl groups contribute to its biological activity. The exact mechanism of action may involve modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular targets.

Comparación Con Compuestos Similares

1-(Piperidin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can be compared with other similar compounds, such as:

Piperidine Derivatives: Piperidine derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, and antimalarial properties.

Thiadiazole Derivatives: Thiadiazole derivatives are studied for their antimicrobial and anti-inflammatory effects.

O-Tolyl Compounds: O-tolyl compounds are investigated for their potential use in organic synthesis and material science.

Uniqueness: The uniqueness of this compound lies in its combination of structural elements, which contribute to its multifaceted applications and biological activity.

Actividad Biológica

1-(Piperidin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its antimicrobial properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This indicates a complex structure that incorporates piperidine and thiadiazole moieties, which are known for their pharmacological significance. The molecular weight is approximately 284.41 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (liver carcinoma) using the MTT assay. The IC50 values for these compounds were reported to be significantly lower than those of standard chemotherapeutics like 5-Fluorouracil .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Thiadiazole Derivative A | MCF-7 | 18 |

| Thiadiazole Derivative B | HepG2 | TBD |

This table summarizes the cytotoxic effects observed in various studies. The specific IC50 for this compound is yet to be determined in published literature.

The mechanism by which thiadiazoles exert their anticancer effects often involves the inhibition of key enzymes related to cancer cell proliferation and survival. For example, some studies suggest that these compounds may inhibit Poly(ADP-Ribose) Polymerase (PARP), leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, compounds with similar structures have demonstrated promising antimicrobial activity. For instance, studies on piperidine derivatives have shown effective inhibition against various bacterial strains including Salmonella typhi and Bacillus subtilis with moderate to strong activity .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Salmonella typhi | TBD |

| Bacillus subtilis | TBD |

These findings indicate that this compound may also possess significant antibacterial properties.

Case Studies

Several case studies have been conducted on related compounds:

- Thiadiazole Derivatives in Cancer Treatment : A study evaluated a series of thiadiazole derivatives for their ability to induce apoptosis in cancer cells. Results indicated that certain substitutions enhanced activity significantly compared to control groups .

- Antimicrobial Screening : Another study focused on synthesizing piperidine-based compounds and assessing their antimicrobial efficacy against a panel of bacterial strains. The results showed promising activity levels that could lead to further development as antimicrobial agents .

Propiedades

IUPAC Name |

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS2/c1-12-7-3-4-8-13(12)15-17-16(22-18-15)21-11-14(20)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZOXVUCTBZFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.